N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide, commonly known as BCS-DBB, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being investigated for its efficacy and safety in clinical trials.
Mécanisme D'action
BCS-DBB inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of its client proteins, which are essential for the growth and survival of cancer cells. This ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, BCS-DBB has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other proteins, such as AKT and ERK, which are involved in cell signaling pathways. BCS-DBB has also been shown to induce autophagy (cellular self-digestion) in cancer cells, which is another desirable effect for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BCS-DBB is its specificity for HSP90 inhibition, which reduces the likelihood of off-target effects. BCS-DBB also has good pharmacokinetic properties, which allows for effective delivery to target tissues. However, one limitation of BCS-DBB is its potential toxicity, which may limit its clinical use. Additionally, BCS-DBB may have limited efficacy in certain types of cancer, which may require the development of combination therapies.
Orientations Futures
There are several future directions for the development of BCS-DBB and related compounds. One direction is the optimization of BCS-DBB for clinical use, including the development of more effective delivery methods and the identification of patient populations that may benefit most from treatment. Another direction is the development of combination therapies that enhance the anti-cancer effects of BCS-DBB. Finally, the identification of novel HSP90 inhibitors and related compounds may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of BCS-DBB involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid to form N-(2-benzoyl-4-chlorophenyl) anthranilic acid. This intermediate is then reacted with dimethylsulfamide and thionyl chloride to form the final product, BCS-DBB. The synthesis of BCS-DBB has been optimized for high yield and purity, and is suitable for large-scale production.
Applications De Recherche Scientifique
BCS-DBB has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. BCS-DBB has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-25(2)30(28,29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCLWXJDJQXGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.